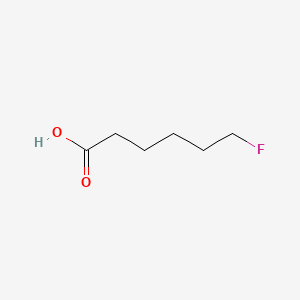

6-Fluorohexanoic acid

Description

Contextualization within Fluorinated Carboxylic Acids

6-Fluorohexanoic acid is an organic compound classified as a monofluorinated carboxylic acid. cymitquimica.com It belongs to the broader family of fluorinated carboxylic acids (FCAs), which are characterized by the presence of at least one fluorine atom. Unlike perfluorinated carboxylic acids (PFCAs) where all hydrogen atoms on the carbon chain (except for the carboxylic acid group) are replaced by fluorine, this compound contains only a single fluorine atom at the terminal (omega-6) position of its six-carbon aliphatic chain. cymitquimica.com

This structural feature distinguishes it from more heavily fluorinated counterparts. The presence of the carboxylic acid functional group allows it to be soluble in polar solvents, while the fluorine atom imparts unique chemical characteristics, such as increased lipophilicity compared to its non-fluorinated analog, hexanoic acid. cymitquimica.comsolubilityofthings.com FCAs are of significant interest in various research fields due to the profound effects that fluorine substitution has on the physical, chemical, and biological properties of organic molecules. ontosight.ai

Significance of Fluorine Substitution in Aliphatic Compounds for Academic Research

The substitution of hydrogen with fluorine in aliphatic compounds is a pivotal strategy in chemical and pharmaceutical research. The fluorine atom's high electronegativity and relatively small size—only slightly larger than a hydrogen atom—allow it to significantly alter a molecule's properties with minimal steric impact.

Key research implications of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Introducing fluorine at specific sites on a molecule can block metabolic oxidation, a common pathway for drug degradation in the body. This often enhances the compound's metabolic stability and prolongs its biological activity. ontosight.ai

Modulated Lipophilicity: The C-F bond is more lipophilic (fat-soluble) than a carbon-hydrogen (C-H) bond. solubilityofthings.com Strategically adding fluorine can increase a compound's ability to cross cellular membranes, which is a critical factor for the absorption and distribution of potential therapeutic agents. solubilityofthings.com

These attributes make fluorination a vital tool for researchers aiming to fine-tune the properties of organic molecules for applications in materials science and medicinal chemistry.

Historical Overview of Research on this compound

Research into ω-fluoro compounds, including this compound, has a notable history rooted in biochemical studies. Early investigations focused on understanding the metabolic fate of these molecules. A significant area of research was the hypothesis that ω-fluoroalkanoic acids with an even number of carbon atoms undergo β-oxidation within biological systems, degrading to a fluoroacetyl derivative. cdnsciencepub.com

A 1965 study, for instance, detailed the synthesis of this compound and its isomeric counterpart, 2-fluorohexanoic acid, converting them to derivatives for identification and comparison. cdnsciencepub.com Foundational toxicological and biochemical studies examined a series of ω-fluoro compounds and observed that those like this compound led to the accumulation of citric acid in vivo, supporting the theory of their metabolic conversion to a reactive end-product. cdnsciencepub.com These early studies were crucial for elucidating metabolic pathways and the biochemical effects of fluorine substitution.

More recently, research has evolved to leverage the unique properties of this compound in advanced applications. An important contemporary research area is in Positron Emission Tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used in PET imaging, and researchers have developed efficient methods for synthesizing 6-[¹⁸F]fluorohexanoic acid. researchgate.netdiva-portal.org This radiolabeled version serves as a key building block for creating PET tracers designed to study processes like fatty acid metabolism in conditions such as cancer. diva-portal.orgresearchgate.net The synthesized NHS ester of 6-[¹⁸F]fluorohexanoic acid, for example, is a reagent used for conjugating with proteins and peptides to create these advanced imaging agents. diva-portal.orgresearchgate.net

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11FO2 | cymitquimica.comnih.gov |

| Molecular Weight | 134.15 g/mol | cymitquimica.comnih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| CAS Number | 373-05-7 | nih.govglpbio.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVPGZOKFHEOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190739 | |

| Record name | Hexanoic acid, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-05-7 | |

| Record name | 6-Fluorohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective and Regioselective Synthesis of 6-Fluorohexanoic Acid

The precise introduction of a fluorine atom at the C-6 position of hexanoic acid without altering other parts of the molecule is a significant synthetic challenge. Researchers have developed several key strategies to achieve this, focusing on nucleophilic fluorination, direct fluorination, and hydrolysis of ester precursors.

Nucleophilic Fluorination Routes to this compound Precursors

Nucleophilic fluorination is a cornerstone in the synthesis of this compound, typically involving the displacement of a good leaving group at the C-6 position of a hexanoic acid derivative with a fluoride (B91410) ion. Common precursors include 6-halohexanoic acids or their esters, such as those bearing bromine or iodine, as well as sulfonate esters like tosylates.

One effective method involves the reaction of a 6-iodohexanoic acid derivative with a fluoride source. researchgate.net For instance, methyl 6-iodohexanoate can be converted to methyl 6-fluorohexanoate, which is then hydrolyzed to the final acid. The choice of fluorinating agent and reaction conditions is critical to maximize yield and minimize side reactions. Agents like potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., a crown ether) or more advanced reagents such as silver fluoride (AgF) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are often employed. nih.gov Copper(I) fluoride complexes have also emerged as effective reagents for the SN2 fluorination of primary alkyl bromides, offering a viable route to the corresponding alkyl fluorides with good yields and compatibility with various functional groups. researchgate.net

The following table summarizes representative nucleophilic fluorination reactions for precursors of this compound.

| Precursor | Fluorinating Agent | Catalyst/Solvent | Product | Yield (%) | Reference |

| Methyl 2-bromo-2-(2-methoxyphenyl)acetate (analogous) | Et₃N·3HF | K₃PO₄ / Acetonitrile (B52724) | Methyl 2-fluoro-2-(2-methoxyphenyl)acetate | 92 | nih.gov |

| α-bromo benzylamide (analogous) | AgF / Et₃N·3HF | Acetonitrile | α-fluoro benzylamide | 74 | nih.gov |

| Methyl 6-iodohexanoate | [¹⁸F]KF/K₂₂₂ | Acetonitrile | Methyl 6-[¹⁸F]fluorohexanoate | High | researchgate.net |

| 6-Iodohexanoic acid | Fluoride source | - | This compound | - | researchgate.net |

Direct Fluorination of Hexanoic Acid and its Derivatives

Direct C-H fluorination presents a more atom-economical approach by avoiding the pre-installation of a leaving group. Recent advancements in photocatalysis have enabled the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides. organic-chemistry.orgnih.govresearchgate.net This method often utilizes a photoredox catalyst, such as an iridium complex, which, upon activation by visible light, can facilitate the generation of an alkyl radical from the carboxylic acid via decarboxylation. nih.gov This radical then reacts with an electrophilic fluorine source, like Selectfluor®, to yield the fluoroalkane. nih.gov

This strategy offers high regioselectivity, as the carboxyl group dictates the position of fluorination. The reaction conditions are typically mild and tolerate a wide range of functional groups. nih.gov While this method results in a shorter carbon chain due to decarboxylation, it provides a powerful tool for accessing fluorinated compounds from readily available carboxylic acids. For the synthesis of this compound itself, a precursor with a longer carbon chain would be required. However, direct C-H fluorination at the ω-position of a hexanoic acid derivative without decarboxylation remains a significant challenge, though palladium-catalyzed methods for site-selective fluorination of unactivated C-H bonds are an emerging area of research.

The table below illustrates the scope of photocatalytic decarboxylative fluorination for various aliphatic carboxylic acids.

| Carboxylic Acid Substrate | Photocatalyst/Reagent | Product | Yield (%) | Reference |

| Cyclohexanecarboxylic acid | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Selectfluor® | Fluorocyclohexane | 85 | nih.gov |

| 4-Phenylbutanoic acid | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Selectfluor® | 1-Fluoro-3-phenylpropane | 71 | nih.gov |

| 2-Phenylpropanoic acid | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Selectfluor® | (1-Fluoroethyl)benzene | 88 | nih.gov |

Hydrolysis-Based Synthetic Pathways (e.g., from Methyl 6-Fluorohexanoate)

The final step in many synthetic routes to this compound is the hydrolysis of its corresponding ester, most commonly methyl 6-fluorohexanoate or ethyl 6-fluorohexanoate. researchgate.netfluorine1.ru This transformation is typically achieved under basic or acidic conditions.

Radiosynthetic Approaches for Radiolabeled this compound Analogs

Radiolabeled versions of this compound, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), are of significant interest for use as tracers in Positron Emission Tomography (PET) imaging. These tracers can provide valuable information on fatty acid metabolism in various diseases.

¹⁸F-Labeling Strategies for Positron Emission Tomography (PET) Tracers

The synthesis of [¹⁸F]this compound for PET typically follows the nucleophilic substitution pathway, where [¹⁸F]fluoride is used as the radiolabeling agent. A common strategy involves the radiofluorination of a suitable precursor, such as methyl 6-iodohexanoate or methyl 6-tosyloxyhexanoate, to produce methyl 6-[¹⁸F]fluorohexanoate. researchgate.net This reaction is usually performed in an aprotic solvent like acetonitrile, with the [¹⁸F]fluoride activated by a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a base like potassium carbonate. researchgate.net

Following the successful incorporation of ¹⁸F, the resulting ester, methyl 6-[¹⁸F]fluorohexanoate, is rapidly hydrolyzed to yield [¹⁸F]this compound. researchgate.net This hydrolysis is often carried out under basic conditions (e.g., with NaOH) followed by neutralization. The entire radiosynthesis, including purification by techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), must be performed quickly due to the relatively short half-life of ¹⁸F (approximately 110 minutes).

The development of ¹⁸F-labeled fatty acid analogs, including thia-substituted fatty acids, has been a major focus in PET tracer development for imaging fatty acid oxidation. researchgate.netsnmjournals.org These analogs, such as 18-[¹⁸F]fluoro-4-thia-oleate ([¹⁸F]FTO), are designed to be trapped metabolically, providing a clear imaging signal. snmjournals.org

Development of Bifunctional Radiolabeling Precursors

Bifunctional radiolabeling precursors are molecules that contain both a radionuclide (or a site for its attachment) and a reactive functional group that can be conjugated to a biomolecule, such as a peptide or antibody. This compound can serve as a scaffold for such precursors.

A key example is the synthesis of the N-hydroxysuccinimide (NHS) ester of 6-[¹⁸F]fluorohexanoic acid. researchgate.net This is achieved by first preparing [¹⁸F]this compound as described above. The carboxylic acid is then activated, for example with N,N'-disuccinimidyl carbonate (DSC), to form the [¹⁸F]6-fluorohexanoyl-NHS ester. This bifunctional molecule can then be readily conjugated to the amino groups of lysine (B10760008) residues in proteins or peptides under mild conditions, allowing for the site-specific radiolabeling of these biomolecules for PET imaging. researchgate.net This approach is part of a broader strategy in developing prosthetic groups for the ¹⁸F-labeling of sensitive biological molecules.

The development of such bifunctional precursors is crucial for expanding the application of PET imaging to track a wide variety of biological processes with high specificity.

Derivatization and Functionalization Strategies of this compound

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Esterification is a fundamental derivatization strategy for this compound. The synthesis of its esters can be achieved through standard methods, such as the Fischer esterification, which typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.gov For example, the synthesis of hexanoic acid, 6-fluoro-, 2-fluoroethyl ester is accomplished by reacting this compound with 2-fluoroethanol. nih.gov Similarly, ethyl 6-fluorohexanoate serves as a versatile building block in organic synthesis. researchgate.net The presence of the fluorine atom in these esters enhances their stability and lipophilicity. nih.govresearchgate.net

In the context of radiosynthesis, methyl 6-[¹⁸F]fluorohexanoate is a key intermediate. acs.orgacs.org It is typically synthesized via nucleophilic radiofluorination of a suitable precursor like methyl 6-iodohexanoate. acs.org The resulting radiolabeled ester can then be used directly or hydrolyzed to the corresponding carboxylic acid. acs.orgbritannica.com

| Ester Derivative | Molecular Formula | Synthetic Route | Reference |

|---|---|---|---|

| Methyl 6-fluorohexanoate | C₇H₁₃FO₂ | Esterification of this compound; Nucleophilic fluorination of methyl 6-iodohexanoate. acs.orgorgsyn.org | acs.orgorgsyn.org |

| Ethyl 6-fluorohexanoate | C₈H₁₅FO₂ | Esterification of this compound with ethanol. researchgate.net | researchgate.net |

| Hexanoic acid, 6-fluoro-, 2-fluoroethyl ester | C₈H₁₄F₂O₂ | Esterification of this compound with 2-fluoroethanol. nih.gov | nih.gov |

| Succinimidyl 6-[¹⁸F]fluorohexanoate | C₁₀H₁₂¹⁸FNO₄ | Activation of 6-[¹⁸F]fluorohexanoic acid with N-hydroxysuccinimide (NHS) and a coupling agent (e.g., EDC). acs.orgmdpi.com | acs.orgmdpi.com |

A particularly important derivative is the N-hydroxysuccinimide (NHS) ester of 6-[¹⁸F]fluorohexanoic acid. acs.orgacs.org This "active ester" is a valuable prosthetic group for labeling biomolecules, such as peptides and proteins, by reacting with primary amino groups (e.g., on lysine residues) to form stable amide bonds. acs.orgacs.orgmdpi.com

Amide bond formation is another key functionalization pathway. 6-Fluorohexanamide can be synthesized by reacting this compound with ammonia (B1221849) or other amines, typically using a coupling agent to activate the carboxylic acid. nih.gov The resulting fluorinated amide can serve as a building block for more complex molecules, including potential pharmaceuticals. nih.gov

The conversion of this compound to its corresponding nitrile, 6-fluorohexanenitrile, is a more involved process. Generally, the synthesis of nitriles from carboxylic acids is not a direct, one-step reaction. A common and established laboratory method involves a two-step sequence:

Amidation: The carboxylic acid is first converted to its primary amide, 6-fluorohexanamide.

Dehydration: The primary amide is then dehydrated using a suitable dehydrating agent to yield the nitrile. britannica.comrsc.org

Various reagents and catalytic systems have been developed for the direct conversion of carboxylic acids to nitriles, bypassing the isolation of the amide intermediate. acs.orgacs.org These modern methods often utilize catalysts like indium trichloride (B1173362) (InCl₃) or iron salts in a process known as transnitrilation, where acetonitrile can serve as both the solvent and nitrogen source. acs.orgacs.org Another approach involves using N-cyano-N-aryl–arylsulfonamide reagents promoted by an iron catalyst. acs.org

The synthesis of α-amino acids containing a fluoroalkyl chain is of great interest for developing novel peptides and pharmaceuticals. 2-Amino-6-fluorohexanoic acid, also known as 6-fluoronorleucine, is a key example. A classical approach to its synthesis is through the alkylation of a glycine (B1666218) equivalent. For instance, diethyl 2-acetamidomalonate can be deprotonated with a base like sodium ethoxide, and the resulting nucleophile is reacted with a 4-carbon electrophile containing a terminal fluorine, such as 1-bromo-4-fluorobutane. Subsequent hydrolysis and decarboxylation of the malonic ester derivative yield the target amino acid, 2-amino-6-fluorohexanoic acid. researchgate.net

For practical, larger-scale synthesis and to control stereochemistry, methods such as dynamic kinetic resolution are employed. acs.org Often, the amino group is protected during synthesis using protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc). These protected derivatives, such as 2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid, are stable intermediates that are crucial in peptide synthesis.

| Compound Name | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| 2-Amino-6-fluorohexanoic acid (6-Fluoronorleucine) | Alkylation of 2-aminomalonic ester. researchgate.net | Target fluorinated non-proteinogenic amino acid. | researchgate.net |

| 2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid | Protection of the amino group with benzyl (B1604629) chloroformate. | Cbz-protected derivative, stable for synthesis and purification. | |

| 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid | Protection of the amino group with Fmoc-Cl or Fmoc-OSu. | Fmoc-protected derivative, essential for solid-phase peptide synthesis. |

Enzymatic and Biocatalytic Routes to this compound and its Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been successfully used in the synthesis and resolution of derivatives of this compound.

A prominent application is the enzyme-catalyzed kinetic resolution of racemic fluorohexanoate esters. Lipases can selectively hydrolyze one enantiomer of the ester, leaving the other unreacted. For example, the hydrolysis of racemic ethyl 2-fluorohexanoate catalyzed by a lipase (B570770) from Pseudomonas fluorescens can produce enantiomerically pure (S)-2-fluorohexanoic acid and the unreacted (R)-ethyl-2-fluorohexanoate. mdpi.com This method is highly effective for preparing chiral building blocks. mdpi.com Lipases are widely used for such resolutions due to their stability in non-aqueous media and broad substrate acceptance. nih.gov

While the direct enzymatic synthesis of this compound is not extensively documented, enzymatic methods are emerging for fluorinated compounds. Recently, a process integrating electrosynthesis and biocatalysis has been developed to create chiral sulfur-based α-fluorinated carboxylic acids, highlighting the potential for novel chemoenzymatic cascades. nih.gov Furthermore, enzymes like lipoic acid ligase (LplA) are used to catalyze the formation of amide bonds between carboxylate-containing molecules and proteins, a strategy that could potentially be adapted for the site-specific conjugation of this compound to biomolecules.

Biological and Biochemical Investigations of 6 Fluorohexanoic Acid

Metabolic Pathway Elucidation and Fatty Acid Metabolism Studies

The introduction of a fluorine atom into hexanoic acid creates a valuable tool for probing the intricacies of fatty acid metabolism. 6-Fluorohexanoic acid, due to its structural similarity to the endogenous fatty acid, can enter metabolic pathways, but the strong carbon-fluorine bond often alters or halts subsequent reactions, allowing researchers to identify and study metabolic intermediates and enzymatic processes.

Use as a Tracer in Fatty Acid Oxidation Pathways

This compound has been utilized as a tracer to investigate the mechanisms of fatty acid β-oxidation. core.ac.uk The fluorine atom at the ω-position (the terminal carbon) allows the molecule to mimic natural fatty acids and be activated to its coenzyme A (CoA) derivative, a necessary step for entering the β-oxidation spiral. core.ac.uk However, the C-F bond's stability can inhibit complete degradation, leading to the accumulation of fluorinated metabolites that can be detected and analyzed. fluorideresearch.org This technique helps to elucidate the steps of the pathway and identify the enzymes involved. core.ac.uk

Notably, studies using ω-fluoro fatty acids have provided insights into how the cell handles these modified substrates. core.ac.uk The initial rounds of β-oxidation can often proceed, shortening the carbon chain by two-carbon units until the fluorine atom's position influences enzymatic activity. This allows for a detailed examination of the substrate specificity and mechanistic details of the enzymes in the fatty acid oxidation pathway. core.ac.uk

Biotransformation and Catabolism in Cellular and Organismal Systems

The biotransformation of this compound has been a subject of study in various biological systems. In many organisms, the metabolism of terminally fluorinated fatty acids can lead to the formation of fluoroacetate, a highly toxic compound, through the process of β-oxidation. fluorideresearch.org This "lethal synthesis" underscores the importance of understanding the metabolic fate of fluorinated compounds.

Investigations into the catabolism of similar fluorinated compounds, such as 6:2 fluorotelomer alcohol (6:2 FTOH), reveal complex pathways. While not identical to this compound, the degradation of 6:2 FTOH in microorganisms like Dietzia aurantiaca and in isolated rat hepatocytes provides a model for how a six-carbon fluorinated chain is metabolized. landandgroundwater.comutoronto.ca These studies have identified a series of biotransformation products, including 6:2 fluorotelomer carboxylic acid (6:2 FTCA) and 5:3 fluorotelomer acid (5:3 FTCA), as well as perfluorinated acids like perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA). landandgroundwater.comresearchgate.net The specific metabolites formed can depend on the organism and the conditions of the study. landandgroundwater.com

For instance, in isolated rat hepatocytes, the metabolism of fluorotelomer alcohols leads to the formation of various acidic metabolites. utoronto.ca The table below summarizes key metabolites identified in the biotransformation of a related six-carbon fluorinated compound.

| Parent Compound | Metabolite | Biological System |

|---|---|---|

| 6:2 Fluorotelomer Alcohol | 6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA) | Microorganisms, Rat Hepatocytes |

| 6:2 Fluorotelomer Alcohol | 5:3 Fluorotelomer Acid (5:3 FTCA) | Microorganisms |

| 6:2 Fluorotelomer Alcohol | Perfluorohexanoic Acid (PFHxA) | Microorganisms |

| 6:2 Fluorotelomer Alcohol | Perfluoropentanoic Acid (PFPeA) | Microorganisms |

Comparative Metabolic Studies with Non-fluorinated Fatty Acid Analogs

Comparing the metabolism of this compound with its non-fluorinated counterpart, hexanoic acid, highlights the significant impact of the fluorine atom. While hexanoic acid is readily metabolized through β-oxidation to produce acetyl-CoA for the citric acid cycle or ketogenesis, the presence of the terminal fluorine in this compound alters this process. fluorideresearch.orgnih.govpnas.org

| Feature | This compound | Hexanoic Acid |

|---|---|---|

| Metabolic Fate | Can undergo β-oxidation, potentially leading to toxic fluoroacetate. fluorideresearch.org May be incorporated into complex molecules. nih.gov | Readily undergoes complete β-oxidation to acetyl-CoA. |

| Enzyme Interaction | Can act as a substrate, but the C-F bond can inhibit or alter enzymatic reactions. nih.govpnas.org | Readily recognized and processed by fatty acid metabolizing enzymes. |

| Metabolic Rate | Generally metabolized at a slower rate than its non-fluorinated analog. nih.govpnas.org | Rapidly metabolized for energy production. |

Biosynthesis Engineering and Natural Product Synthesis

The unique properties of fluorine have made this compound a valuable tool in the fields of biosynthesis engineering and the synthesis of novel natural products.

Precursor Utilization in Polyketide Biosynthesis

Polyketide synthases (PKSs) are enzymes that produce a wide variety of natural products with diverse biological activities. pnas.org These enzymes typically use short-chain carboxylic acids as starter units for the assembly of complex polyketide chains. nih.govpnas.org this compound has been successfully used as a "probe" to study the substrate flexibility of PKSs. nih.gov

Research has demonstrated that some PKSs can accept this compound as a starter unit in place of its natural counterpart, hexanoic acid. nih.govpnas.org For example, in the biosynthesis of aflatoxin, a polyketide produced by Aspergillus species, this compound was incorporated into the precursor molecule averufin (B1665840). nih.govpnas.org This demonstrates that the PKS machinery can tolerate the presence of the fluorine atom and utilize the fluorinated starter unit. This approach, known as "mutasynthesis" or "precursor-directed biosynthesis," allows for the creation of novel, fluorinated polyketides with potentially altered or enhanced biological activities. nih.gov

Derivatization of Biologically Active Compounds via Fluorine Incorporation

The incorporation of fluorine into biologically active compounds is a widely used strategy in medicinal chemistry to improve their metabolic stability, binding affinity, and pharmacokinetic properties. core.ac.uk this compound can serve as a building block for the synthesis of more complex fluorinated molecules. core.ac.uk

By using this compound in synthetic or biosynthetic pathways, it is possible to introduce a fluorine atom at a specific position within a target molecule. core.ac.uknih.gov This derivatization can lead to compounds with improved therapeutic potential. The ability to use this compound as a precursor in biosynthetic systems, such as those involving PKSs, opens up the possibility of generating a diverse array of fluorinated natural products that would be difficult to produce through traditional chemical synthesis alone. nih.gov

Enzymatic Interactions and Mechanistic Biochemistry

The substitution of hydrogen with fluorine in hexanoic acid to form this compound introduces unique physicochemical properties that influence its interactions with enzymes. These alterations can provide valuable insights into enzyme mechanisms and substrate specificity.

Effects of Fluorination on Enzyme Substrate Specificity

The presence of a fluorine atom can impact how an enzyme recognizes and processes a substrate. While enzymes often exhibit high specificity, the relatively small size of fluorine and its ability to form weak interactions can sometimes allow fluorinated analogues to be accepted into active sites.

One notable example involves the starter unit acyl-carrier protein transacylase (SAT) domain of the iterative type I polyketide synthase (PksA) from Aspergillus parasiticus. This enzyme is involved in the biosynthesis of aflatoxin. A study investigating the substrate selectivity of the SAT domain demonstrated that it could accept this compound as a substrate for incorporation into the polyketide product, averufin. nih.govpnas.org This indicates that the active site of this particular enzyme can accommodate the fluorinated tail of the hexanoyl unit. The ability of PksA to process this compound highlights that fluorination at the terminal position does not always preclude enzymatic activity and can be a useful tool for probing enzyme active sites. nih.govpnas.org

In contrast, studies on analogues of 4-amino-5-fluorohexanoic acid as potential inactivators of γ-aminobutyric acid aminotransferase (GABA-AT) revealed that subtle structural changes due to fluorination can abolish enzyme inhibition. nih.gov This underscores the principle that the effect of fluorination on enzyme-substrate interactions is highly specific to the particular enzyme and the position of the fluorine atom.

The table below summarizes the interaction of this compound and its analogues with specific enzymes.

| Enzyme | Compound | Interaction | Outcome |

| Polyketide Synthase (PksA) | This compound | Substrate | Incorporated into averufin nih.govpnas.org |

| γ-Aminobutyric acid aminotransferase (GABA-AT) | 4-amino-5-fluorohexanoic acid analogues | Potential Inactivator | Failed to inactivate or inhibit the enzyme nih.gov |

Impact on Key Biochemical Processes and Pathways

As an analogue of a medium-chain fatty acid, this compound is anticipated to interact with pathways involved in fatty acid metabolism. Fluorinated compounds are often used in metabolic stability studies due to the strong carbon-fluorine bond, which can resist metabolic degradation.

Research on the related compound, 6-hydroxyhexanoic acid (6-HHA), has provided insights into the potential effects of C6-modified fatty acids on metabolic processes. Studies have shown that 6-HHA can protect against obesity and insulin (B600854) resistance by modulating fatty acid metabolism and suppressing pro-inflammatory signaling in adipose tissue. nih.govnih.gov Specifically, 6-HHA was found to reduce the release of free fatty acids from adipocytes through a Gαi-mediated signaling pathway. nih.gov While direct evidence for this compound is still emerging, the findings with 6-HHA suggest that modifications at the 6-position of hexanoic acid can have significant impacts on metabolic and inflammatory pathways.

The use of radio-labeled this compound, specifically 2-[¹⁸F]fluorohexanoic acid, is being explored as a novel tracer for positron emission tomography (PET) imaging of tumor metabolism, further highlighting its involvement in fatty acid metabolic pathways. figshare.com

Cellular and Molecular Transport Mechanisms of this compound

The entry of this compound into cells is a critical step for its subsequent metabolic effects. The transport of fluorinated compounds across cellular membranes is an area of active research.

Studies on the uptake of per- and polyfluoroalkyl substances (PFAS), a broad class of compounds that includes this compound, suggest that their transport into cells is an active, energy-dependent process. researchgate.net This implies the involvement of specific carrier proteins rather than simple diffusion across the cell membrane.

The cellular uptake of nanoparticles, which can be modified with molecules like fluoroalkanoic acids, has been shown to occur through various endocytotic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. grafiati.comresearchgate.netdovepress.com The specific pathway utilized can depend on the cell type and the properties of the nanoparticle. For instance, in certain breast cancer cells, the uptake of polyamidoamine (PAMAM) dendrimers was found to be an energy-dependent process involving fluid-phase endocytosis and macropinocytosis. dovepress.com

While specific transporters for this compound have not been definitively identified, the research on related compounds and functionalized nanoparticles suggests that its cellular entry is a complex process likely mediated by protein carriers and endocytotic mechanisms. The L-type amino acid transporters (LATs), for example, are known to transport large, neutral amino acids and have been shown to be tolerant of some structural modifications, including fluorination, in their substrates. snmjournals.org Further research is needed to elucidate the precise transporters involved in the cellular uptake of this compound.

The table below outlines the general mechanisms implicated in the cellular uptake of related fluorinated compounds and functionalized nanoparticles.

| Transport Mechanism | Description | Implicated Molecules |

| Active Transport | Energy-dependent process mediated by carrier proteins. researchgate.net | Per- and polyfluoroalkyl substances (PFAS) researchgate.net |

| Clathrin-Mediated Endocytosis | A process of cellular ingestion in which the cell membrane folds inward to bring substances into the cell. researchgate.netdovepress.com | Nanoparticles, potentially those functionalized with fluoroalkanoic acids. grafiati.comresearchgate.net |

| Caveolae-Mediated Endocytosis | A type of endocytosis in which small invaginations of the plasma membrane are used to internalize molecules. nih.gov | Nanoparticles, scavenger receptor-mediated uptake. nih.gov |

| Macropinocytosis | A form of endocytosis in which large amounts of extracellular fluid are taken up into the cell. dovepress.com | Polyamidoamine (PAMAM) dendrimers. dovepress.com |

Pharmacological and Agrochemical Research Applications

Pharmaceutical Development and Medicinal Chemistry

In the realm of drug discovery and development, fluorine has become an indispensable element for fine-tuning the properties of therapeutic agents. pharmacyjournal.org The introduction of fluorine can lead to improved pharmacokinetics, target selectivity, and metabolic resistance. pharmacyjournal.orgpharmacyjournal.org 6-Fluorohexanoic acid provides a synthetically accessible source for a fluoroalkyl chain, enabling its incorporation into a wide range of potential drug candidates.

This compound is primarily utilized as an intermediate or building block in the synthesis of more complex medicinal compounds. smolecule.com Its bifunctional nature, possessing both a carboxylic acid handle and a stable fluoroalkyl chain, allows for versatile chemical modifications. The carboxylic acid group can be readily converted into esters, amides, or other functional groups to link the fluorohexyl moiety to a larger pharmacophore.

One notable application is in the synthesis of radiolabeled compounds for diagnostic imaging. Specifically, ω-[¹⁸F]fluoroaliphatic carboxylic acids, including derivatives of this compound, are important tracers for Positron Emission Tomography (PET). nih.govresearchgate.net These tracers are used to study metabolic processes, such as fatty acid oxidation, in vivo, which is crucial for diagnosing and understanding various diseases. researchgate.net The synthesis can be achieved through methods like the hydrolysis of methyl 6-fluorohexanoate or the reaction of 6-iodohexanoic acid with a fluoride (B91410) source. researchgate.net

The use of fluorinated building blocks is a dominant strategy in drug discovery, as it allows for the systematic exploration of chemical space and the optimization of lead compounds. nih.gov The availability of reagents like this compound is critical for medicinal chemists aiming to leverage the benefits of fluorination.

The substitution of hydrogen with fluorine can profoundly alter a drug's pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug's effect on the body) profiles. nih.govresearchgate.net Incorporating the 6-fluorohexyl group from this compound into a drug candidate can introduce several beneficial changes.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic cleavage. tandfonline.commdpi.com Placing a fluorine atom at the terminal (ω) position of an alkyl chain, as in this compound, effectively blocks metabolic oxidation at that site by cytochrome P450 enzymes. This "metabolic shielding" can increase the drug's half-life and bioavailability. pharmacyjournal.orgnih.gov

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.govtandfonline.com This improved membrane permeation can lead to better absorption and distribution to target tissues. mdpi.com However, the effect is context-dependent, and chemists must balance lipophilicity to maintain adequate aqueous solubility. tandfonline.com

pKa Modification: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. pharmacyjournal.orgtandfonline.com When the 6-fluorohexyl group is positioned near an ionizable center in a molecule, such as an amine, it can lower the pKa (reduce basicity). nih.govtandfonline.com This modulation can be crucial for optimizing a drug's solubility, receptor binding, and bioavailability, as less basic compounds may permeate membranes more easily. tandfonline.com

Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances binding affinity to its target protein or enzyme. pharmacyjournal.org Fluorine can also participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, further improving potency. tandfonline.com

| Property | Change upon Introducing Fluorohexyl Moiety | Rationale |

| Metabolic Stability | Increased | C-F bond strength prevents oxidation at the terminal position. nih.govtandfonline.com |

| Lipophilicity (LogP) | Increased | Fluorine is more lipophilic than hydrogen. tandfonline.com |

| Membrane Permeability | Enhanced | Higher lipophilicity often improves passage through lipid bilayers. pharmacyjournal.orgmdpi.com |

| Acidity/Basicity (pKa) | Modulated | Strong inductive effect of fluorine can lower the pKa of nearby basic groups. nih.govtandfonline.com |

| Binding Affinity | Potentially Increased | Can promote bioactive conformation and new protein-ligand interactions. pharmacyjournal.orgtandfonline.com |

The predictable effects of fluorination allow for the rational design of bioactive molecules and targeted therapies. By incorporating a building block like this compound, medicinal chemists can systematically modify a lead compound to overcome liabilities such as poor metabolic stability or low bioavailability.

The development of targeted therapies relies on creating molecules that interact specifically with a biological target, such as a receptor or enzyme, implicated in a disease state. The enhanced binding affinity and selectivity that can be achieved through fluorination are critical in this process. pharmacyjournal.org Furthermore, the use of ¹⁸F-labeled compounds derived from fluorinated precursors is a key application in diagnostics and the development of targeted treatments. nih.govmdpi.com PET imaging with such tracers allows researchers to visualize drug distribution and target engagement in real-time, accelerating the development of more precise and effective medicines. nih.gov

Agrochemical Applications

Similar to the pharmaceutical industry, the agrochemical sector extensively uses organofluorine chemistry to develop new and improved products. researchgate.net Approximately 50% of agrochemicals are estimated to contain fluorine. nih.gov The introduction of fluorine-containing groups can dramatically modify the biological activity of herbicides, pesticides, and fungicides by affecting transport, binding, and metabolic deactivation. researchgate.net

While this compound itself is not typically an active ingredient, it serves as a valuable precursor for synthesizing active agrochemicals. smolecule.com The fluorohexyl moiety can be incorporated into larger molecular scaffolds known to have herbicidal or pesticidal activity. The presence of the fluorine atom and the alkyl chain can enhance the efficacy of the final product by improving its uptake and translocation in the target pest or plant and by increasing its resistance to metabolic degradation. researchgate.net For instance, higher lipophilicity can make herbicides more resistant to being washed off by rain and can improve penetration through the waxy cuticles of leaves or the exoskeletons of insects. nih.gov

Structure-activity relationship (SAR) studies are fundamental to agrochemical design, aiming to correlate a molecule's chemical structure with its biological efficacy. nih.gov The inclusion of fluorine is a key strategy in SAR optimization. researchgate.net

Incorporating a 6-fluorohexyl group into an agrochemical scaffold can influence its efficacy in several ways:

Enhanced Transport: The increased lipophilicity imparted by the fluoroalkyl chain can improve the compound's movement across biological membranes, ensuring it reaches its target site within the organism. researchgate.netnih.gov

Metabolic Resistance: Just as in pharmaceuticals, the C-F bond prevents metabolic breakdown in the target organism (e.g., weed or insect) and in the environment, potentially leading to longer-lasting activity. researchgate.net

Target Binding: The electronic and steric properties of the fluorine atom can alter how the agrochemical binds to its target enzyme or receptor, which can significantly increase its potency. researchgate.net

| Hypothetical Scaffold | Substitution | Target | Relative Efficacy (IC₅₀) | Key Influence |

| Phenyl-Urea Herbicide | 4-hexyl | Acetolactate Synthase | 100 nM | Baseline Lipophilicity |

| Phenyl-Urea Herbicide | 4-(6-fluorohexyl) | Acetolactate Synthase | 25 nM | Increased Lipophilicity & Metabolic Block |

| Phenyl-Urea Herbicide | 4-chloro | Acetolactate Synthase | 150 nM | Electronic Effects |

| Phenyl-Urea Herbicide | 4-methyl | Acetolactate Synthase | 200 nM | Steric Hindrance |

This interactive table illustrates a hypothetical SAR for a class of herbicides. The introduction of a 6-fluorohexyl group, compared to a standard hexyl group, results in a significant increase in efficacy (lower IC₅₀ value). This improvement can be attributed to the combined effects of enhanced lipophilicity for better transport and the metabolic stability conferred by the terminal fluorine atom.

Diagnostic Imaging Applications (e.g., PET)

This compound has emerged as a valuable compound in the field of diagnostic imaging, particularly in the development of radiotracers for Positron Emission Tomography (PET). Its structural similarity to natural fatty acids allows it to be utilized in probing the metabolic activity of cells, which can be crucial for the diagnosis and characterization of various diseases, including cancer.

Development of Radiolabeled Tracers for Fatty Acid Imaging

The primary application of this compound in diagnostic imaging is in the form of its radiolabeled isotopologue, typically with fluorine-18 (B77423) ([¹⁸F]). [¹⁸F]Fluoroaliphatic carboxylic acids are recognized as important PET tracers for monitoring processes dependent on fatty acid oxidation. nih.gov Research has focused on developing efficient methods for the synthesis of these tracers to support their clinical and preclinical use.

A notable example is the development of 2-[¹⁸F]fluorohexanoic acid (¹⁸F-FHA), a novel medium-chain fatty acid (MCFA) PET tracer designed for imaging tumor metabolism. nih.gov Fatty acid metabolism is a critical component of cancer development, and tracers that can visualize this process are of significant interest. nih.gov

Synthesis and Radiochemical Properties: The synthesis of 2-[¹⁸F]fluorohexanoic acid has been optimized to achieve high radiochemical yields and purity, essential for its use in humans. An automated radiolabeling method has been developed, affording the tracer with a radiochemical yield of 65 ± 5.4% and a purity of over 99%. nih.gov This efficient synthesis, which takes approximately 40 minutes and does not require complex purification steps like HPLC, makes it a viable candidate for clinical applications.

Preclinical Evaluation in Tumor Models: Preclinical studies using various tumor xenograft models have demonstrated the potential of 2-[¹⁸F]fluorohexanoic acid for tumor imaging. nih.gov The tracer showed significant uptake in a range of cancer cell lines. Biodistribution analysis revealed that while there was initial accumulation in the liver and heart, this was followed by gradual clearance. nih.gov In contrast, tumor uptake increased in the initial 20 minutes and then remained stable over a 90-minute observation period, indicating retention of the tracer in cancerous tissue. nih.gov

The uptake of 2-[¹⁸F]fluorohexanoic acid in different tumor models at 60 minutes post-injection is detailed in the table below.

| Cell Line | Tumor Type | Radiotracer Uptake (% ID/g) |

| A431 | Epidermoid Carcinoma | 7.1 ± 0.4 |

| Hek293 | Embryonic Kidney | 8.8 ± 0.6 |

| Kpc | Pancreatic Cancer | 7.7 ± 0.5 |

| 4T1 | Breast Cancer | 7.2 ± 0.4 |

| Hep3b | Hepatocellular Carcinoma | 5.1 ± 0.3 |

| Lm3 | Murine Hepatocellular Carcinoma | 4.9 ± 0.3 |

| % ID/g = percentage of injected dose per gram of tissue. Data sourced from a preclinical evaluation study. nih.gov |

These findings suggest that 2-[¹⁸F]fluorohexanoic acid is a promising PET imaging agent for visualizing tumors by targeting their altered fatty acid metabolism. nih.gov

Conjugation with Biomolecules for Molecular Imaging

The conjugation of imaging agents to biomolecules, such as peptides or antibodies, is a common strategy to enhance target specificity and imaging contrast. This approach, known as bioconjugation, aims to combine the targeting ability of a biomolecule with the signaling capacity of an imaging probe.

Therefore, while the underlying principle of bioconjugation is highly relevant to the development of advanced imaging probes, the specific application of this compound as a conjugating agent or linker for biomolecules in molecular imaging remains an area with limited published research.

Materials Science and Polymer Chemistry Research

Synthesis of Fluorinated Polymers and Oligomers Utilizing 6-Fluorohexanoic Acid Derivatives

Derivatives of this compound are key building blocks for synthesizing a variety of fluorinated polymers and oligomers. A common strategy involves converting the carboxylic acid into a polymerizable monomer, such as a fluoroalkyl acrylate (B77674). This transformation can be achieved through a two-step process: first, the reduction of the carboxylic acid to the corresponding alcohol, 6-fluorohexan-1-ol, followed by esterification with acryloyl chloride to yield 6-fluorohexyl acrylate.

Once the monomer is synthesized, it can undergo polymerization, typically through free-radical polymerization, to form a side-chain fluorinated polymer. In this structure, the fluorinated hexyl groups are pendant to the main polymer backbone. This method allows for the creation of polymers where the properties can be finely tuned by copolymerizing the fluorinated monomer with other non-fluorinated monomers, such as methyl methacrylate (B99206) or butyl acrylate. researchgate.net

Illustrative Synthesis of Poly(6-fluorohexyl acrylate):

Monomer Synthesis:

Reduction: this compound is reduced to 6-fluorohexan-1-ol using a suitable reducing agent.

Esterification: The resulting 6-fluorohexan-1-ol is reacted with acryloyl chloride in the presence of a base to form the 6-fluorohexyl acrylate monomer.

Polymerization:

The 6-fluorohexyl acrylate monomer is polymerized via a free-radical mechanism, often initiated by a compound like azobisisobutyronitrile (AIBN), in an appropriate solvent. This results in the formation of poly(6-fluorohexyl acrylate), a polymer with fluorinated side chains.

Side-chain fluorinated polymers are a significant class of materials where a non-fluorinated polymer backbone has fluorinated moieties on its side chains. nih.gov This architecture allows for the combination of the mechanical properties of the backbone with the unique surface and chemical properties imparted by the fluorinated side chains.

Exploration of Unique Material Characteristics Imparted by Fluorine

The introduction of fluorine into polymers, even as a single terminal atom on a side chain as in derivatives of this compound, dramatically alters the material's properties. sigmaaldrich.com These changes stem from the intrinsic characteristics of the fluorine atom and the carbon-fluorine (C-F) bond. plasticsengineering.org

Key Properties Conferred by Fluorination:

Low Surface Energy: Fluorinated polymers exhibit very low surface energies, which leads to hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. This non-stick, anti-fouling characteristic is a direct result of the weak intermolecular forces (van der Waals forces) between fluorinated chains. sigmaaldrich.comclarkson.edu

Chemical Inertness and Stability: The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol). nih.gov This high bond energy contributes to the exceptional thermal stability and resistance of fluoropolymers to solvents, acids, and bases. nih.govwikipedia.org

Low Refractive Index: The low polarizability of the C-F bond results in materials with low refractive indices, making them useful in optical applications. sigmaaldrich.com

Low Dielectric Constant: The symmetric distribution of charge in many fluoropolymer structures leads to a low dielectric constant, a valuable property for electrical insulators and electronics. plasticsengineering.org

Reduced Friction: Fluoropolymers are known for their very low coefficients of friction, a property famously utilized in non-stick coatings. nih.gov

The table below summarizes the expected contrast in properties between a hypothetical polymer derived from this compound, poly(6-fluorohexyl acrylate), and its non-fluorinated counterpart, poly(hexyl acrylate).

| Property | Poly(hexyl acrylate) (Non-Fluorinated) | Poly(6-fluorohexyl acrylate) (Fluorinated) | Rationale for Difference |

|---|---|---|---|

| Surface Energy | Higher | Lower | Weak intermolecular forces of fluorinated chains. sigmaaldrich.comclarkson.edu |

| Water Contact Angle | Lower (More Wettable) | Higher (More Hydrophobic) | Low surface energy repels water. sigmaaldrich.com |

| Chemical Resistance | Moderate | High | High C-F bond energy and shielding effect of fluorine. nih.govwikipedia.org |

| Thermal Stability | Moderate | High | Strength of the C-F bond. nih.gov |

| Dielectric Constant | Higher | Lower | Low polarizability of the C-F bond. plasticsengineering.org |

Applications in Advanced Functional Materials (e.g., Liquid Crystals)

The unique properties of polymers derived from this compound make them suitable for advanced functional materials, notably in the field of liquid crystals (LCs). nih.gov Fluorinated compounds are widely used to modify the properties of liquid crystal materials. researchgate.net Incorporating fluorinated side chains, such as the 6-fluorohexyl group, into a polymer backbone can induce or modify liquid crystalline behavior. researchgate.net

In side-chain liquid crystal polymers (SCLCPs), the mesogenic (liquid crystal-forming) units are attached as pendant groups to a flexible polymer backbone. The introduction of a terminal fluorine atom on these side chains can significantly influence the mesophase behavior and physical properties of the material.

Influence of Terminal Fluorination on Liquid Crystal Properties:

Dielectric Anisotropy: The highly polar C-F bond can introduce a strong dipole moment. The position of this dipole within the molecular structure is crucial for controlling the dielectric anisotropy of the liquid crystal, a key parameter for display applications.

Mesophase Stability: The fluorine atom, though small, is larger than hydrogen and can cause significant steric effects. mdpi.com This can alter the packing of the mesogenic side chains, influencing the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.

Visco-elastic Properties: Fluorination can affect the intermolecular interactions, which in turn modifies the viscosity and elastic constants of the liquid crystal material. mdpi.com

The table below outlines the potential effects of incorporating a 6-fluorohexyl side chain into a liquid crystal polymer.

| Liquid Crystal Property | Effect of Fluorinated Side Chain | Underlying Reason |

|---|---|---|

| Dielectric Anisotropy (Δε) | Can be significantly altered (positive or negative) | Introduction of the strong C-F dipole moment. mdpi.com |

| Mesophase Morphology | May promote or suppress certain smectic phases | Steric effects and altered intermolecular packing due to the terminal fluorine. mdpi.com |

| Transition Temperatures | Clearing point and melting point can be modified | Changes in molecular shape, polarity, and packing efficiency. mdpi.com |

| Viscosity | Typically altered | Modification of intermolecular attractive forces. mdpi.com |

This ability to systematically tailor material properties through fluorination makes polymers derived from this compound promising candidates for use in various advanced applications, from specialized coatings and low-loss dielectrics to sophisticated liquid crystal displays. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies

Correlative Studies of Fluorine Position and Chemical Reactivity of 6-Fluorohexanoic Acid

The chemical reactivity of this compound is intrinsically linked to the position of the fluorine atom on its alkyl chain. The primary mechanism through which the fluorine substituent influences reactivity is the inductive effect, which involves the transmission of charge through the sigma (σ) bonds of the molecule. libretexts.orgleah4sci.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). leah4sci.comyoutube.com This effect pulls electron density away from the carbon chain and, subsequently, from the carboxylate group at the other end of the molecule.

When the carboxylic acid deprotonates to form its conjugate base (carboxylate anion), the electron-withdrawing nature of the fluorine atom helps to disperse and stabilize the negative charge on the oxygen atoms. libretexts.orgyoutube.com This stabilization of the conjugate base makes the parent acid more acidic, resulting in a lower acid dissociation constant (pKa) value compared to its non-fluorinated analog. libretexts.org

However, the strength of the inductive effect is highly dependent on the distance between the electron-withdrawing group (fluorine) and the reactive center (carboxylic acid). youtube.comlibretexts.org In this compound, the fluorine atom is separated from the carboxyl group by a five-carbon chain. This substantial distance significantly attenuates the inductive effect. libretexts.orgsmolecule.com Consequently, the impact on the acidity of the carboxylic acid is modest. While hexanoic acid has a pKa of approximately 4.8, the terminal fluorine in this compound is expected to lower the pKa only slightly, into the 4.0-4.5 range. smolecule.com This is a much weaker effect than observed in isomers where the fluorine is closer to the carboxyl group, such as 2-Fluorohexanoic acid. smolecule.com

Analysis of Fluorine's Influence on Molecular Interactions and Recognition

The presence of a fluorine atom at the terminal position of the hexanoic acid chain introduces subtle but important modifications to its intermolecular interactions. While the primary hydrogen bonding in the solid state still occurs through the classic carboxylic acid dimer motif, the fluorine atom can participate in weaker, secondary interactions.

Comparative Studies with Hexanoic Acid and Other Fluorohexanoic Acid Isomers (e.g., 2-Fluorohexanoic acid)

Comparing this compound with its parent compound, hexanoic acid, and its positional isomer, 2-Fluorohexanoic acid, clearly demonstrates the distance-dependent nature of the inductive effect on acidity.

Hexanoic Acid : As the non-fluorinated baseline, it has a pKa of approximately 4.8. smolecule.com

This compound : With the fluorine atom at the ω-position, the inductive effect is weak due to the distance. The pKa is only modestly reduced to an estimated range of 4.0-4.5. smolecule.com

2-Fluorohexanoic Acid : Placing the fluorine atom at the α-position (C2) puts it in close proximity to the carboxylic acid group. This results in a much stronger electron-withdrawing effect, leading to greater stabilization of the carboxylate anion and a significantly lower pKa, making it a much stronger acid than both hexanoic acid and this compound. libretexts.orglibretexts.orgsmolecule.com

The following table summarizes the comparative acidity of these compounds.

| Compound Name | Structure | Position of Fluorine | pKa (approximate) | Effect on Acidity |

| Hexanoic Acid | CH₃(CH₂)₄COOH | N/A | 4.8 | Baseline |

| 2-Fluorohexanoic Acid | CH₃(CH₂)₃CHFCOOH | α-position (C2) | ~2.6-2.9 | Strong increase |

| This compound | FCH₂(CH₂)₄COOH | ω-position (C6) | ~4.0-4.5 | Modest increase |

Data compiled from multiple sources. youtube.comsmolecule.com

This comparison highlights a key principle in SAR: the position of a substituent is as critical as its identity in determining the chemical properties of a molecule.

SAR of Fluorinated Analogs in Biological and Material Contexts

The unique properties imparted by terminal fluorination make this compound and similar analogs valuable tools in various scientific fields.

In biological contexts, the fluorine atom can serve as a tracer or probe for studying metabolic pathways. smolecule.com For instance, this compound can be used to investigate fatty acid metabolism. The C-F bond is strong and not typically found in biological systems, allowing researchers to use techniques like ¹⁹F NMR spectroscopy or mass spectrometry to track the molecule's absorption, distribution, and breakdown within an organism or cell culture. smolecule.com This provides insights into how cells process fatty acids for energy. smolecule.com

In material science, the introduction of fluorine can alter the physical characteristics of molecules for specific applications. Fluorinated compounds often exhibit unique properties, and researchers might explore the use of this compound in the development of novel materials such as liquid crystals or fluorinated polymers. smolecule.com The specific chain length combined with the terminal fluorine could be leveraged to create materials with desired thermal stability, surface properties, or lipophilicity. smolecule.com

Toxicological Assessment and Environmental Fate of 6 Fluorohexanoic Acid

In Vitro and In Vivo Toxicological Profiles

Specific data from acute and subchronic toxicity studies for 6-Fluorohexanoic acid were not available in the search results. While general toxicological information exists for the class of ω-fluorocarboxylic acids, detailed study findings, such as LD50 values or observations from repeated-dose studies specifically for this compound, could not be retrieved.

Information regarding chronic toxicity and carcinogenicity assessments specifically for this compound is not available in the provided search results. Long-term studies required to evaluate the potential for chronic health effects or carcinogenicity of this specific compound have not been identified.

Detailed studies on organ-specific toxicological endpoints for this compound, such as specific effects on the kidney or liver, are not present in the search results. The toxic mechanism of even-chain ω-fluorocarboxylic acids suggests that organs with high energy demands, such as the heart and central nervous system, are primary targets. mmsl.cz However, specific histopathological or biomarker data for this compound exposure were not found.

The primary mechanism of toxicity for this compound is a process known as "lethal synthesis". mmsl.cz This occurs when the seemingly non-toxic this compound is metabolized by endogenous enzymes into a highly toxic compound.

As a fatty acid with an even number of carbon atoms (six), this compound undergoes beta-oxidation, a standard metabolic pathway for fatty acids. This process sequentially removes two-carbon segments, ultimately converting this compound into fluoroacetyl-CoA. mmsl.cz

Fluoroacetyl-CoA then enters the mitochondrial citric acid cycle (Krebs cycle), where it combines with oxaloacetate to form fluorocitrate. The enzyme aconitase, which normally isomerizes citrate (B86180) to isocitrate, is competitively inhibited by fluorocitrate. This blockage of the citric acid cycle leads to a significant accumulation of citric acid (citrate) within the mitochondria and cytoplasm. mmsl.cz The disruption of this crucial pathway for cellular energy production (ATP synthesis) and the accumulation of citrate are the ultimate causes of the compound's toxicity, particularly affecting the central nervous system and the heart. mmsl.cz

Table 1: Mechanism of this compound Toxicity

| Step | Metabolite/Compound | Enzyme/Process | Result |

|---|---|---|---|

| 1 | This compound | Beta-oxidation | Formation of Fluoroacetyl-CoA |

| 2 | Fluoroacetyl-CoA | Citrate synthase | Condensation with oxaloacetate to form Fluorocitrate |

| 3 | Fluorocitrate | Aconitase | Inhibition of the citric acid cycle |

| 4 | Citric Acid | - | Accumulation in mitochondria and cells |

Environmental Persistence and Degradation Pathways

Specific data on the environmental half-life, biodegradation resistance, or defined degradation pathways for this compound could not be located in the search results. While it is generally noted that fluorinated organic compounds can exhibit environmental persistence, quantitative metrics and detailed research findings for this compound are not available. cymitquimica.com

Bioaccumulation and Biomagnification Potential

For related compounds like Perfluorohexanoic Acid (PFHxA), studies have indicated a low potential for bioaccumulation in aquatic organisms. For instance, a reported bioconcentration factor (BCF) for PFHxA in rainbow trout was 0.59, suggesting that its uptake is minimal and it is not significantly stored in the fatty tissues of the fish. This is in contrast to long-chain per- and polyfluoroalkyl substances (PFAS), which are known to be persistent, bioaccumulative, and toxic. The shorter fluorinated chain length in compounds like PFHxA generally correlates with a shorter biological half-life and more rapid elimination from the body.

Due to the structural similarity between this compound and PFHxA, it is hypothesized that this compound would also exhibit a low potential for bioaccumulation. The presence of a single fluorine atom is not expected to significantly increase its lipophilicity to a degree that would favor substantial partitioning into fatty tissues.

Regarding biomagnification, the low bioaccumulation potential of related short-chain fluorinated compounds suggests that this compound is unlikely to biomagnify in food webs. Trophic magnification factors (TMFs) for short-chain PFAS are generally reported to be below one, indicating no magnification up the food chain. Without specific studies on this compound, this remains a projection based on the behavior of similar chemical structures.

Table 1: Comparative Bioaccumulation Data of Related Fluorinated Compounds

| Compound | Organism | Bioconcentration Factor (BCF) | Bioaccumulation Potential |

|---|---|---|---|

| Perfluorohexanoic Acid (PFHxA) | Rainbow Trout | 0.59 | Low |

Environmental Occurrence and Distribution in Various Matrices

Specific data on the environmental occurrence and distribution of this compound in matrices such as water, soil, sediment, and biota is scarce. Its presence in the environment is not as widely documented as that of other more commercially significant fluorinated compounds.

However, based on its chemical properties, some predictions about its environmental distribution can be made. This compound is a carboxylic acid with a terminal fluorine atom. The carboxylic acid group imparts water solubility, suggesting that if released into the environment, it would predominantly be found in the aqueous phase. Therefore, it could be present in surface water, groundwater, and wastewater.

Its moderate octanol-water partition coefficient (LogP), computationally predicted to be around 1.6, indicates a moderate degree of lipophilicity. This suggests some potential for partitioning to organic matter in soil and sediment, although its water solubility would likely make it relatively mobile in these matrices.

The environmental fate of this compound is also influenced by its persistence. While not a perfluorinated compound, the carbon-fluorine bond is strong, which may confer some resistance to degradation. However, the presence of a hydrocarbon chain suggests it may be more susceptible to biodegradation than its perfluorinated counterparts. Without specific studies, its environmental persistence remains an area for further research.

Comparative Environmental Impact with Other Fluorinated Compounds (e.g., Perfluorohexanoic Acid - PFHxA)

A comparative assessment of the environmental impact of this compound with a structurally similar but fully fluorinated compound, Perfluorohexanoic Acid (PFHxA), highlights key differences that are anticipated based on their chemical structures.

Persistence: PFHxA, being a perfluorinated compound, is extremely persistent in the environment. The multiple carbon-fluorine bonds make it highly resistant to biotic and abiotic degradation. This compound, with only a single terminal fluorine atom and a hydrocarbon chain, is expected to be less persistent. The hydrocarbon portion of the molecule provides a potential site for microbial degradation, which could lead to its breakdown in the environment, unlike the recalcitrant nature of PFHxA.

Bioaccumulation: As previously discussed, PFHxA has a low bioaccumulation potential. Given the structural similarities and the presence of only a single fluorine atom, the bioaccumulation potential of this compound is also predicted to be low. The shorter chain length and the presence of a metabolically susceptible hydrocarbon portion would likely lead to more efficient elimination from organisms compared to long-chain PFAS.

Toxicity: While a detailed toxicological profile of this compound is not available, studies on PFHxA indicate that it is less toxic than long-chain PFCAs like PFOA. Short-chain fluorinated compounds generally exhibit lower toxicity. It is plausible that this compound would have a similar or potentially lower toxicity profile than PFHxA due to the possibility of metabolism of its hydrocarbon chain.

Mobility: Both this compound and PFHxA are water-soluble and therefore expected to be mobile in aquatic environments. Their potential to contaminate water sources is a key environmental concern.

Table 2: Comparative Environmental Profile

| Feature | This compound | Perfluorohexanoic Acid (PFHxA) |

|---|---|---|

| Structure | Monofluorinated carboxylic acid | Perfluorinated carboxylic acid |

| Persistence | Predicted to be lower than PFHxA | High |

| Bioaccumulation Potential | Predicted to be low | Low |

| Biomagnification Potential | Predicted to be negligible | Negligible |

| Mobility in Water | High | High |

| Data Availability | Very Limited | More extensive than 6-FHA |

Advanced Analytical Methodologies for 6 Fluorohexanoic Acid Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of 6-fluorohexanoic acid from complex mixtures. These techniques are often coupled with mass spectrometry for definitive identification.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. For GC analysis, derivatization is often required to increase the volatility and thermal stability of the carboxylic acid. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., methyl chloroformate).

The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer then detects the derivatized this compound, providing both qualitative and quantitative information. The mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern, which is used for its identification. For instance, the methyl ester of this compound would be expected to show a molecular ion peak and fragments corresponding to the loss of the methoxy (B1213986) group and parts of the fluoroalkyl chain.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-350 |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound in biological and environmental samples. researchgate.netunimi.it This technique can often analyze the compound directly without derivatization, although derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can enhance sensitivity. researchgate.netunimi.it

Reversed-phase chromatography is commonly employed, using a C18 column to separate this compound from other components in the sample matrix. diva-portal.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to ensure the carboxylic acid is in its protonated form. sielc.com

The mass spectrometer, usually a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and then monitoring for a specific product ion after fragmentation.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 133.1 |

| Product Ion (m/z) | 89.1 (for quantification) |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on each carbon of the hexanoic acid chain. The protons closest to the electron-withdrawing fluorine atom and the carboxylic acid group would be shifted downfield.

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the fluorine (C6) would show a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for identifying fluorinated compounds. It would exhibit a single signal for the fluorine atom in this compound, and the coupling of this fluorine to adjacent protons would provide further structural confirmation.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (H on C2) | ~2.3 | Triplet |

| ¹H (H on C3, C4, C5) | ~1.4-1.8 | Multiplets |

| ¹H (H on C6) | ~4.5 | Triplet of triplets |

| ¹³C (C1) | ~180 | Singlet |

| ¹³C (C2, C3, C4, C5) | ~20-35 | Singlets |

| ¹³C (C6) | ~83 | Doublet (due to ¹JCF coupling) |

| ¹⁹F | ~ -218 | Multiplet |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong absorption around 1710 cm⁻¹ would correspond to the C=O stretching vibration. The C-F stretching vibration is expected to appear in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Similar to IR, the Raman spectrum would show characteristic bands for the carboxylic acid and fluoroalkyl chain. researchgate.net The C=O stretch is also observed in the Raman spectrum, and the C-C skeletal vibrations in the fingerprint region provide additional structural information. chemicalbook.com

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | IR |

| C-H Stretch | 2850-3000 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | ~1710 | IR, Raman |

| C-F Stretch | 1000-1100 | IR |

Radiochemical Analysis for PET Tracers

The fluorine atom in this compound can be substituted with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) to create a radiotracer for Positron Emission Tomography (PET) imaging. researchgate.netresearchgate.net The synthesis of [¹⁸F]this compound typically involves the nucleophilic substitution of a suitable precursor, such as a tosylate or mesylate derivative of 6-hydroxyhexanoic acid, with [¹⁸F]fluoride. researchgate.netmdpi.com

The radiochemical purity and identity of the resulting [¹⁸F]this compound must be rigorously assessed before its use in PET studies. This is accomplished using radio-analytical techniques.

Radio-Thin Layer Chromatography (Radio-TLC): This is a rapid method to determine the radiochemical purity of the tracer. The synthesized product is spotted on a TLC plate and developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured with a radiation detector. researchgate.net

Radio-High-Performance Liquid Chromatography (Radio-HPLC): Radio-HPLC provides a more accurate determination of radiochemical purity and confirms the identity of the tracer by comparing its retention time with that of a non-radioactive standard. The HPLC system is equipped with both a UV detector and a radioactivity detector. mdpi.com

The successful synthesis and quality control of [¹⁸F]this compound are essential for its application in PET imaging to study fatty acid metabolism in various physiological and pathological conditions. nih.govresearchgate.net